(2S)-2-amino-5-oxopentanoic acid

Description

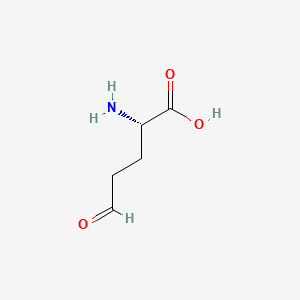

(2S)-2-Amino-5-oxopentanoic acid, also known as L-glutamic γ-semialdehyde (IUPAC name: this compound), is a non-proteinogenic α-amino acid with a molecular formula of C₅H₉NO₃ and a molecular weight of 131.13 g/mol . It is a key intermediate in proline biosynthesis, historically proposed to derive from glutamic acid via enzymatic reduction . However, evidence suggests alternative pathways involving ornithine in certain organisms . The compound features a chiral center at C2 (S-configuration), a primary amino group at C2, and a ketone group at C5, distinguishing it from canonical amino acids like glutamic acid. Its zwitterionic structure and reactive aldehyde-like properties make it critical in metabolic studies and synthetic chemistry .

Properties

IUPAC Name |

2-amino-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(5(8)9)2-1-3-7/h3-4H,1-2,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABXUUFDPUOJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862041 | |

| Record name | 5-Oxonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-92-4 | |

| Record name | Glutamic γ-semialdehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-oxopentanoic acid can be achieved through several methods. One common approach involves the oxidation of L-glutamic acid using specific oxidizing agents under controlled conditions. Another method includes the reduction of L-glutamic acid γ-lactone, followed by hydrolysis to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound by optimizing the metabolic pathways involved in its biosynthesis. The fermentation broth is then processed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form L-glutamic acid.

Reduction: It can be reduced to form L-proline.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: L-glutamic acid.

Reduction: L-proline.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2S)-2-amino-5-oxopentanoic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme mechanisms.

Medicine: Research focuses on its potential therapeutic applications, including its role in proline and arginine metabolism.

Industry: It is used in the production of pharmaceuticals and as a precursor for various biochemical compounds.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-oxopentanoic acid involves its participation in enzymatic reactions within metabolic pathways. It acts as a substrate for enzymes such as pyrroline-5-carboxylate reductase and ornithine aminotransferase. These enzymes catalyze the conversion of the compound into proline and arginine, respectively, by facilitating specific chemical transformations.

Comparison with Similar Compounds

5-Amino-4-oxopentanoic Acid (5-Aminolevulinic Acid, ALA)

- Structure: (S)-2-amino-4-oxopentanoic acid.

- Key Differences : The oxo group is at C4 instead of C5, altering its metabolic role.

- Function : ALA is a precursor in heme biosynthesis and serves as a photosensitizer in photodynamic therapy (PDT) for brain tumors .

- Applications : Clinically used to guide tumor resection via fluorescence imaging under blue light .

(S)-2-Amino-5,5,5-Trifluoropentanoic Acid

- Structure: (S)-2-amino-5,5,5-trifluoropentanoic acid.

- Key Differences : Three fluorine atoms at C5 replace the oxo group, increasing hydrophobicity and metabolic stability .

- Function: A non-natural amino acid synthesized via dynamic kinetic resolution for pharmaceutical applications .

- Applications : Used in studying enzyme-substrate interactions due to its resistance to enzymatic degradation .

5-(5-Methyl-2-thienyl)-5-oxopentanoic Acid

- Structure: 5-(5-methyl-2-thienyl)-5-oxopentanoic acid.

- Key Differences : A thienyl substituent at C5 introduces aromaticity and electronic effects .

- Function : Demonstrates unique reactivity in heterocyclic chemistry, such as forming thiophene-based polymers .

- Physical Data : Melting point 105–107°C; IR bands at 1693 cm⁻¹ (COOH) and 1650 cm⁻¹ (C=O) .

Glutamic Acid Derivatives

- Glutamic acid: (2S)-2-aminopentanedioic acid lacks the C5 oxo group, serving as a precursor in the TCA cycle .

- α-Keto-δ-aminovaleric acid: Proposed alternative intermediate in proline biosynthesis, with a keto group at C2 instead of C5 .

Structural and Functional Comparison Table

Key Research Findings

Metabolic Pathways: this compound is central to proline synthesis but may bypass ornithine in some organisms, challenging traditional biochemical models .

Therapeutic Potential: Structural analogs like ALA highlight the importance of oxo group positioning in clinical applications .

Synthetic Utility: Fluorinated and aromatic derivatives demonstrate enhanced stability and novel reactivity for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.